N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-16-3-1-2-4-17(16)24-20(29)28-13-11-27(12-14-28)19-6-5-18(25-26-19)23-15-7-9-22-10-8-15/h1-10H,11-14H2,(H,24,29)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSGUCTDKAXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine core substituted with a pyridazinone and a fluorophenyl moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H20FN7O
- Molecular Weight : 393.426 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity :
- This compound has been shown to inhibit specific hydrolases, particularly α/β-hydrolase domain-containing proteins (ABHDs). For instance, it demonstrated potent inhibition against ABHD4 with an IC50 value as low as 0.03 µM, indicating strong potential for therapeutic applications in modulating lipid metabolism and inflammation .
- Monoamine Oxidase Inhibition :
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| ABHD4 Inhibition | Hydrolase | 0.03 | |
| MAO-B Inhibition | Monoamine Oxidase | 0.013 | |
| Cytotoxicity in L929 Cells | Fibroblast Cell Line | 120.6 (T6) |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects :
-
Anticancer Activity :
- Compounds containing similar structural features have been tested for anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. The cytotoxicity profile indicates that while some derivatives are non-toxic at lower concentrations, others exhibit significant cell death at higher doses .
- Inflammatory Response Modulation :
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, primarily in the piperazine-carboxamide framework and heterocyclic substituents. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activities.
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Fluorine Substitution : The query compound and ML267 share fluorine atoms but differ in positioning (2-fluorophenyl vs. trifluoromethylpyridine). Fluorine enhances metabolic stability and binding affinity in many drug candidates.
- Heterocyclic Diversity : PKM-833 incorporates a chroman ring (associated with improved brain penetration), while the query compound uses pyridazine-pyridine linkages, which may influence solubility and target selectivity.
- Urea vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Observations:
- Molecular Weight : The query compound (393.42 g/mol) is lighter than PKM-833 (463.41 g/mol) and Compound 8b (530.90 g/mol), suggesting better bioavailability under Lipinski’s rules.
- Melting Points : Compounds 8b and 8c exhibit high melting points (>240°C), indicative of crystalline stability, whereas data for the query compound is lacking.
- Lipophilicity : PKM-833 and Compound 8b have higher LogP values, likely due to trifluoromethyl and benzoyl groups, which may enhance membrane permeability but reduce aqueous solubility.
Table 3: Pharmacological Profiles of Analogs
Key Observations:
- Potency: PKM-833 demonstrates nanomolar FAAH inhibition, far exceeding the activity of other analogs. Its chroman ring may contribute to brain penetration and sustained target engagement.
- Target Diversity : The query compound’s pyridazine-pyridine motif aligns with kinase inhibitors (e.g., p38 MAP kinase inhibitors ), but its exact target remains unconfirmed.
- Bacterial vs. Mammalian Targets : ML267 and PKM-833 highlight the structural flexibility of piperazine-carboxamides in addressing divergent biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
